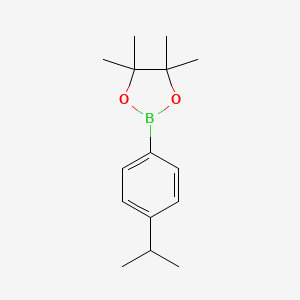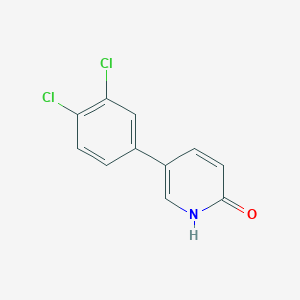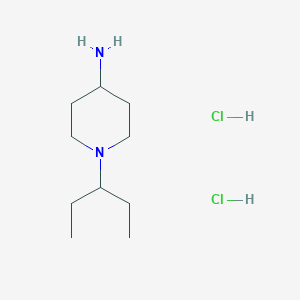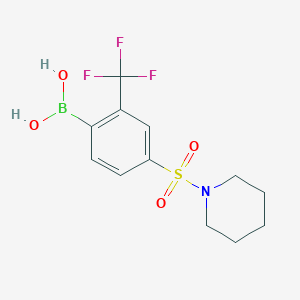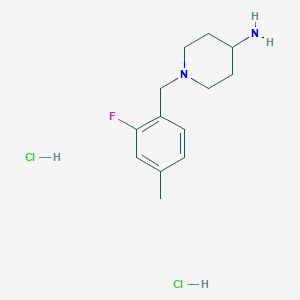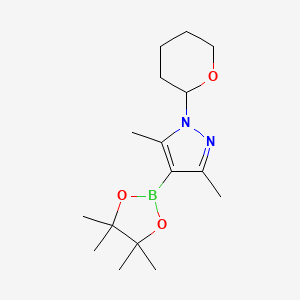
4,6-二氯-2-(4-氟苯基)喹喔啉
描述
4,6-Dichloro-2-(4-fluorophenyl)quinazoline is a chemical compound with the CAS Number: 461036-88-4. It has a molecular weight of 293.13 . The compound is white solid in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 4,6-dichloro-2-(4-fluorophenyl)quinazoline . The InChI code is 1S/C14H7Cl2FN2/c15-9-3-6-12-11(7-9)13(16)19-14(18-12)8-1-4-10(17)5-2-8/h1-7H .Physical and Chemical Properties Analysis
4,6-Dichloro-2-(4-fluorophenyl)quinazoline is a white solid . It has a molecular weight of 293.13 .科学研究应用
影像应用
研究突出了喹喔啉衍生物(与4,6-二氯-2-(4-氟苯基)喹喔啉密切相关)在影像应用中的用途。例如,Fernandes等人(2008)描述了喹喔啉衍生物在鎝和锝配合物开发中的应用,这些配合物有望用作EGFR-TK影像中的生物标记。这些标记有(99m)锝的配合物在体外显示出有希望的结果,抑制EGFR自磷酸化和A431细胞生长,表明它们在靶向影像应用中的实用性(Fernandes等人,2008)。
抗菌和抗癌活性
据报道,喹喔啉衍生物具有显着的生物活性,包括抗菌和抗癌特性。Raval等人(2012)合成了新的吡唑基-氧丙基-喹喔啉-4(3H)-酮衍生物,并评估了它们的抗菌活性。他们的结果表明这些化合物在抗菌应用中的潜力(Raval等人,2012)。此外,Mphahlele等人(2017)研究了5-苯乙烯基四唑并[1,5-c]喹喔啉对人乳腺腺癌和宫颈癌细胞的细胞毒性,证明了它们在癌症治疗中的潜力(Mphahlele等人,2017)。
抗炎和镇痛特性
喹喔啉衍生物在抗炎和镇痛应用中也显示出潜力。孙等人(2019)合成了两种氟代喹喔啉-2-胺衍生物,发现它们表现出显着的抗炎活性,与起始酮相比,其活性增强(Sun等人,2019)。Dash等人(2017)设计并合成了一系列喹喔啉-4-酮/4-硫酮衍生物,并筛选了它们的抗菌、镇痛和抗炎特性,显示出有希望的结果(Dash等人,2017)。
光电材料应用
Lipunova等人(2018)的研究强调了将喹喔啉和嘧啶片段掺入π-扩展共轭体系中以创建新型光电材料的价值。他们强调了这些化合物在有机发光二极管和其他电子器件材料制造中的应用(Lipunova等人,2018)。
安全和危害
生化分析
Biochemical Properties
4,6-Dichloro-2-(4-fluorophenyl)quinazoline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect multiple signaling pathways within cells, leading to alterations in cellular functions. The interactions between 4,6-Dichloro-2-(4-fluorophenyl)quinazoline and these biomolecules are primarily based on binding affinities and the compound’s structural compatibility with the active sites of the enzymes .
Cellular Effects
The effects of 4,6-Dichloro-2-(4-fluorophenyl)quinazoline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is critical for cell proliferation and survival. By inhibiting this pathway, 4,6-Dichloro-2-(4-fluorophenyl)quinazoline can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 4,6-Dichloro-2-(4-fluorophenyl)quinazoline exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, leading to a cascade of effects that alter cellular functions. Additionally, 4,6-Dichloro-2-(4-fluorophenyl)quinazoline can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dichloro-2-(4-fluorophenyl)quinazoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,6-Dichloro-2-(4-fluorophenyl)quinazoline remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 4,6-Dichloro-2-(4-fluorophenyl)quinazoline vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects without inducing toxicity .
Metabolic Pathways
4,6-Dichloro-2-(4-fluorophenyl)quinazoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s, which play a crucial role in the compound’s metabolism. The metabolic pathways of 4,6-Dichloro-2-(4-fluorophenyl)quinazoline can influence its bioavailability and overall efficacy .
Transport and Distribution
Within cells and tissues, 4,6-Dichloro-2-(4-fluorophenyl)quinazoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its activity and function. For example, its ability to penetrate the blood-brain barrier can determine its potential as a therapeutic agent for neurological disorders .
Subcellular Localization
The subcellular localization of 4,6-Dichloro-2-(4-fluorophenyl)quinazoline is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes. For instance, its presence in the nucleus can affect gene expression, while its localization in the cytoplasm can impact signaling pathways .
属性
IUPAC Name |
4,6-dichloro-2-(4-fluorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2/c15-9-3-6-12-11(7-9)13(16)19-14(18-12)8-1-4-10(17)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLPWQBWVAPHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680057 | |
| Record name | 4,6-Dichloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461036-88-4 | |
| Record name | 4,6-Dichloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


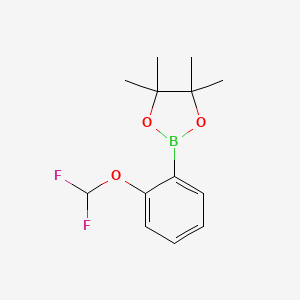
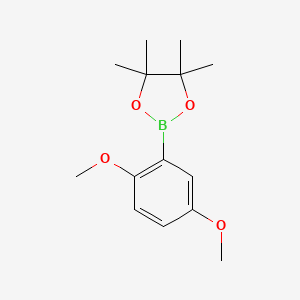
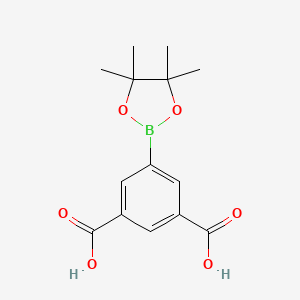
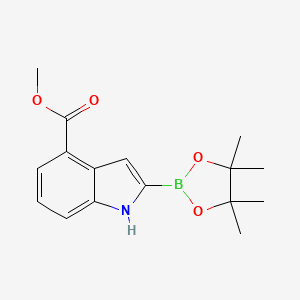
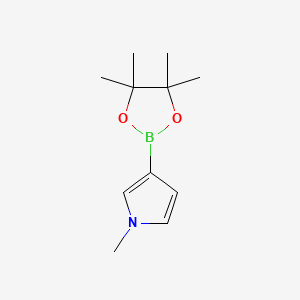
![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)

